molecular formula C22H23ClN4O4 B2649255 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one CAS No. 1323650-98-1

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one

Cat. No.: B2649255
CAS No.: 1323650-98-1
M. Wt: 442.9
InChI Key: IMYVEQSYIFHTCT-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorophenyl piperazine.

    Formation of the Imidazolidinone Moiety: The imidazolidinone ring is formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: :

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4/c23-17-3-1-2-4-18(17)24-7-9-25(10-8-24)21(28)14-26-11-12-27(22(26)29)16-5-6-19-20(13-16)31-15-30-19/h1-6,13H,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYVEQSYIFHTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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